molecular formula C15H16N6O2S B2819419 (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1351587-79-5

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2819419
CAS No.: 1351587-79-5
M. Wt: 344.39
InChI Key: XVELDCGCPPWPFS-UHFFFAOYSA-N
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Description

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: is a complex organic compound featuring multiple heterocyclic rings, including furan, thiadiazole, piperidine, and triazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the furan ring, followed by the introduction of the thiadiazole and triazole moieties. One common approach is to first synthesize the furan derivative, then react it with appropriate reagents to form the thiadiazole ring. Subsequent reactions introduce the piperidine and triazole components.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: : The thiadiazole ring can be reduced to form a thioamide derivative.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines or alkyl halides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid

  • Reduction: : Thioamide derivatives

  • Substitution: : Various substituted piperidines

Scientific Research Applications

  • Medicine: : It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammation.

  • Biology: : The compound can be used in biochemical assays to study enzyme activities or receptor binding.

  • Material Science: : It can be incorporated into polymers or coatings to enhance their properties.

  • Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan and thiadiazole rings can form hydrogen bonds with amino acids in the active site of enzymes, modulating their activity. The triazole ring can enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

This compound is unique due to its combination of multiple heterocyclic rings. Similar compounds include:

  • Furan derivatives: : These compounds are known for their antioxidant properties and are used in various applications, including food preservation and pharmaceuticals.

  • Thiadiazole derivatives: : These compounds have shown antibacterial and antifungal activities.

  • Piperidine derivatives: : These compounds are used in the synthesis of pharmaceuticals and agrochemicals.

  • Triazole derivatives: : These compounds are known for their antimicrobial and anticancer properties.

In comparison, the presence of all these rings in a single molecule makes this compound particularly versatile and potentially more effective in its applications.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-20-9-11(16-19-20)15(22)21-6-4-10(5-7-21)13-17-18-14(24-13)12-3-2-8-23-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVELDCGCPPWPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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